molecular formula C8H15Br B14144341 2-Heptene, 6-bromo-2-methyl- CAS No. 4434-77-9

2-Heptene, 6-bromo-2-methyl-

Cat. No.: B14144341
CAS No.: 4434-77-9
M. Wt: 191.11 g/mol
InChI Key: JUMQRNMIZZTUOJ-UHFFFAOYSA-N
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Description

Significance of Organobromine Compounds as Synthetic Intermediates and Building Blocks

Organobromine compounds are of paramount importance in organic synthesis, serving as highly versatile intermediates and building blocks for the construction of more complex molecular architectures. The carbon-bromine bond, while stable enough for isolation and handling, is readily cleaved under various reaction conditions, making it an excellent functional group for introducing a wide array of other atoms and molecular fragments.

The utility of organobromides stems from their balanced reactivity. The C-Br bond is weaker than the C-Cl bond, rendering it more reactive, yet it is generally more stable than the C-I bond, allowing for greater functional group tolerance in many reactions. This "just-right" reactivity makes alkyl bromides, such as 2-Heptene (B165337), 6-bromo-2-methyl-, ideal substrates for a variety of transformations.

Key reactions involving organobromine compounds include:

Nucleophilic Substitution Reactions: The bromine atom acts as a good leaving group, readily displaced by a wide range of nucleophiles to form new carbon-carbon, carbon-oxygen, carbon-nitrogen, and other bonds. evitachem.com

Grignard Reagent Formation: Alkyl bromides react with magnesium metal to form Grignard reagents (R-MgBr), which are powerful carbon-based nucleophiles used extensively in the formation of new carbon-carbon bonds. uwi.edu

Elimination Reactions: Treatment with a strong base can lead to the elimination of hydrogen bromide (HBr), resulting in the formation of an additional double bond and providing a pathway to various unsaturated systems. smolecule.com

Coupling Reactions: Organobromides are key participants in numerous transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, which are fundamental tools in modern synthetic chemistry for the creation of complex molecules.

Overview of Branched Alkene Derivatives within Heptene (B3026448) Frameworks

Heptene, a seven-carbon alkene, exists in numerous isomeric forms, with the position of the double bond and the branching of the carbon chain dictating its physical and chemical properties. Branched alkene derivatives within the heptene framework, such as those containing methyl groups, are of particular interest due to the steric and electronic effects these branches impart on the molecule's reactivity.

The presence of a methyl group on the double bond, as in 2-Heptene, 6-bromo-2-methyl-, influences the regioselectivity and stereoselectivity of reactions. For instance, in addition reactions, the methyl group can direct incoming reagents to a specific carbon of the double bond. Furthermore, branching near the reactive centers can provide steric hindrance, which can be exploited to control the outcome of a reaction.

The study of branched heptene derivatives is crucial for understanding fundamental principles of organic reactivity, including carbocation stability and the influence of steric and electronic factors on reaction pathways. These studies often involve comparing the reactivity of different isomers to elucidate these effects. For example, research on the allylic bromination of 2-heptene has shown a preference for substitution at the allylic methylene (B1212753) group over the allylic methyl group. orgsyn.org

Research Trajectory and Academic Focus on 2-Heptene, 6-bromo-2-methyl-

While a vast body of literature exists for organobromine compounds and branched alkenes, the specific research focus on 2-Heptene, 6-bromo-2-methyl- (CAS Number: 4434-77-9) appears to be highly specialized. Its primary role in published academic research is that of a key intermediate in the synthesis of natural products.

A notable example of its application is in the total synthesis of (±)-curcuphenol. In this synthesis, 2-Heptene, 6-bromo-2-methyl- is used to form a Grignard reagent, which then undergoes a coupling reaction catalyzed by dilithium (B8592608) tetrachlorocuprate with a substituted bromoanisole derivative. This reaction is a critical step in elongating the carbon chain to construct the sesquiterpenoid backbone of the target molecule.

The reactivity of the closely related isomer, 6-bromo-6-methyl-1-heptene, has also been investigated in the context of Grignard reagent formation. Studies have shown that a double bond in the ε-position (as is the case for 2-Heptene, 6-bromo-2-methyl-) does not significantly impact the formation of the Grignard reagent, which reacts with similar efficiency to the corresponding saturated alkyl halide. researchgate.net This finding supports the utility of 2-Heptene, 6-bromo-2-methyl- as a reliable building block in syntheses involving Grignard reactions.

The academic interest in this specific compound, therefore, seems to be driven by its utility as a tool for constructing complex molecular architectures, particularly those found in nature. Its bifunctional nature, possessing both an alkene and an alkyl bromide, allows for sequential or orthogonal chemical modifications, making it a valuable synthon in the hands of synthetic organic chemists.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-2-methylhept-2-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15Br/c1-7(2)5-4-6-8(3)9/h5,8H,4,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUMQRNMIZZTUOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80471678
Record name 2-Heptene, 6-bromo-2-methyl-
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Molecular Weight

191.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4434-77-9
Record name 6-Bromo-2-methyl-2-heptene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4434-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Heptene, 6-bromo-2-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 Heptene, 6 Bromo 2 Methyl

Halogenation of Precursor Alkenes

The introduction of a bromine atom onto the heptene (B3026448) backbone is a critical step in the synthesis of 2-Heptene (B165337), 6-bromo-2-methyl-. Various bromination techniques can be employed, each with distinct mechanisms and outcomes.

Direct Bromination Approaches

Direct bromination methods involve the direct reaction of a brominating agent with the precursor alkene, 2-methyl-2-heptene (B165378). The choice of reagent and conditions dictates whether the reaction proceeds via an electrophilic or radical pathway.

The treatment of alkenes with molecular bromine (Br₂) typically results in the electrophilic addition of bromine across the double bond, yielding a vicinal dibromide. masterorganicchemistry.comlibretexts.org The reaction proceeds through a cyclic bromonium ion intermediate, which is then attacked by a bromide ion. libretexts.org For 2-methyl-2-heptene, this would lead to the formation of 2,3-dibromo-2-methylheptane. To achieve the target compound, 2-Heptene, 6-bromo-2-methyl-, this method is generally unsuitable as it modifies the double bond. masterorganicchemistry.com

However, the synthesis of related bromo-substituted compounds can be achieved through electrophilic bromination under specific conditions. For instance, the bromination of 2,6-dimethyloct-2-enal with molecular bromine at low temperatures preferentially introduces a bromine atom at the terminal position.

Table 1: Comparison of Bromination Approaches

MethodReagentKey ConditionsPrimary Product with 2-methyl-2-heptene
Electrophilic BrominationBr₂Dark, non-polar solvent (e.g., CCl₄) masterorganicchemistry.com2,3-dibromo-2-methylheptane
Allylic BrominationNBSRadical initiator (AIBN or peroxide), reflux in CCl₄ wikipedia.orgmychemblog.comMixture including 4-bromo-2-methyl-2-heptene and 1-bromo-2-methyl-2-heptene

Note: Data compiled from various sources detailing bromination reactions. masterorganicchemistry.comwikipedia.orgmychemblog.com

A more effective strategy for introducing a bromine atom at a position adjacent to the double bond (allylic position) is through the use of N-Bromosuccinimide (NBS). wikipedia.orgmasterorganicchemistry.com This reaction, known as the Wohl-Ziegler reaction, is a radical substitution process. wikipedia.orgmychemblog.com When 2-methyl-2-heptene is treated with NBS in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and refluxed in a non-polar solvent like carbon tetrachloride (CCl₄), bromination occurs at the allylic positions. wikipedia.orgmychemblog.com

For 2-methyl-2-heptene, there are two primary allylic positions: the carbon at the C4 position and the methyl groups at the C1 position. This leads to a mixture of products, primarily 4-bromo-2-methyl-2-heptene and 1-bromo-2-methyl-2-heptene. askfilo.com The stability of the resulting allylic radical intermediate influences the product distribution. wikipedia.org To obtain the desired 2-Heptene, 6-bromo-2-methyl-, this method would require a different starting material or subsequent reaction steps.

Electrophilic Bromination with Molecular Bromine (Br₂)

Radical-Mediated Bromination Pathways

Radical bromination can also be initiated using molecular bromine under UV light or in the presence of peroxides. This method proceeds via a free-radical chain mechanism. mychemblog.com The initiation step involves the homolytic cleavage of the bromine molecule to form bromine radicals. These radicals then abstract a hydrogen atom from an allylic position of the alkene, creating a resonance-stabilized allylic radical. libretexts.orglibretexts.org This radical then reacts with another molecule of bromine to form the allylic bromide and a new bromine radical, propagating the chain. mychemblog.commasterorganicchemistry.com

The bond dissociation energies of C-H bonds dictate the site of hydrogen abstraction, with weaker allylic C-H bonds being more susceptible to cleavage. libretexts.org For a precursor like 2-methylheptane, radical bromination would preferentially occur at the tertiary carbon, but for an alkene like 2-methyl-2-heptene, the allylic positions are the most reactive sites for radical substitution. thieme-connect.de

Stereochemical Control and Regioselective Synthesis

Achieving a specific stereoisomer, such as the (E)-isomer of 2-Heptene, 6-bromo-2-methyl-, requires careful consideration of the synthetic route to control the geometry of the C2-C3 double bond.

Strategies for Achieving (E)-Stereoisomer Purity at the C2-C3 Double Bond

The synthesis of the specific (E)-stereoisomer of bromo-alkenes often involves multi-step synthetic sequences that establish the double bond geometry prior to or during the bromination step.

One effective strategy involves the use of stereoselective olefination reactions, such as the Wittig reaction or the Horner-Wadsworth-Emmons reaction. These methods allow for the controlled formation of either the (E) or (Z) isomer of the double bond. For example, a synthetic route could involve the reaction of an appropriate phosphonium (B103445) ylide with a ketone or aldehyde to construct the carbon skeleton with the desired (E)-configuration at the C2-C3 position. Subsequent selective bromination at the C6 position would then yield the target molecule.

Another approach involves starting with a precursor that already contains the desired stereochemistry. For instance, the synthesis of (E)-1-bromo-6,6-dimethyl-2-hepten-4-yne has been achieved and this intermediate could potentially be modified to produce the target compound. researchgate.net Such methods often provide high stereoselectivity. google.com

Furthermore, certain organometallic coupling reactions can be employed to construct the alkene with high stereochemical fidelity. For example, the reaction of Grignard reagents with specific precursors can lead to the formation of trisubstituted alkenes with a high degree of stereoselectivity. researchgate.net

Influence of Reaction Conditions on Isomer Distribution

The conditions under which bromination and related reactions are performed have a significant impact on the resulting distribution of isomers. Factors such as the choice of brominating agent, solvent, temperature, and the presence of catalysts can dictate the regiochemical and stereochemical outcome.

For instance, the free-radical bromination of alkenes using N-bromosuccinimide (NBS) in a nonpolar solvent like carbon tetrachloride can lead to a mixture of allylic bromides. In the case of 1-octene, this reaction yields a mixture of 3-bromo-1-octene and 1-bromo-2-octene, with the latter being the major product. msu.edu The formation of different isomers is attributed to the reaction proceeding through an allylic radical intermediate, which can be attacked by the bromine radical at different positions. msu.edu The steric environment around the double bond and the stability of the resulting radical intermediates are key factors controlling the product ratio. msu.edumetu.edu.tr

Ionic addition of halogens to alkenes, on the other hand, proceeds through a cyclic halonium ion intermediate. metu.edu.tracs.org The symmetry of this intermediate is influenced by substituents on the double bond, which in turn affects the product distribution between Markovnikov and anti-Markovnikov addition. acs.org For example, the reaction of terminal alkenes with chlorine or bromine can yield a mixture of products depending on the electronic effects of the substituents. acs.org

Table 1: Influence of Reaction Conditions on Product Distribution in Bromination Reactions

AlkeneBrominating AgentSolventConditionsMajor Product(s)Reference
1-OcteneNBSCCl₄Reflux1-bromo-2-octene (82%), 3-bromo-1-octene (18%) msu.edu
TolueneZnBr₂ on K-10/Br₂Hexane (B92381)Room Temp, Darkp-bromotoluene (65.1%), o-bromotoluene (24.2%) google.com
EthylbenzeneZnBr₂ on K-10/Br₂HexaneRoom Temp, Darkp-bromoethylbenzene (75.4%), o-bromoethylbenzene (24.6%) google.com

Multi-Step Conversions and Tandem Reactions

The synthesis of complex molecules like 2-Heptene, 6-bromo-2-methyl- often requires multi-step sequences to construct the carbon skeleton and introduce the desired functional groups with the correct regiochemistry. msu.edulibretexts.org Tandem reactions, where multiple transformations occur in a single pot, offer an efficient approach to streamline these synthetic sequences. beilstein-journals.orgnih.govunimilitar.edu.co

Approaches Involving Alkyne Intermediates and Selective Reductions

A common strategy for the synthesis of substituted alkenes involves the use of alkyne intermediates. researchgate.net Alkynes can be readily prepared, for example, by the double elimination of dihaloalkanes. libretexts.org Subsequent selective reduction of the alkyne allows for the controlled formation of either a cis- or trans-alkene. For instance, the reduction of an alkyne to a cis-alkene can be achieved through catalytic hydrogenation, while dissolving metal reductions typically yield the trans-isomer. libretexts.org

Hydrohalogenation of alkynes is another direct method to produce haloalkenes. researchgate.net This reaction's regioselectivity and stereoselectivity can be controlled by the choice of catalyst and reaction conditions. researchgate.net

Grignard Chemistry in the Construction of the Heptene Backbone

Grignard reagents are powerful carbon-based nucleophiles widely used for the formation of carbon-carbon bonds. masterorganicchemistry.com In the context of synthesizing 2-Heptene, 6-bromo-2-methyl-, Grignard chemistry can be employed to build the heptene backbone. For example, a Grignard reagent can be added to a suitable ketone or aldehyde to construct the carbon skeleton. masterorganicchemistry.comgoogle.com The synthesis of 7-Bromo-2-methyl-2-heptene can be achieved through a Grignard reaction, highlighting the versatility of this method in introducing both methyl and bromo functionalities.

A multi-step synthesis of 7-bromo-1-heptene (B130210) has been developed involving a Grignard coupling step with magnesium and copper cyanide-lithium chloride complex in THF at low temperatures. This demonstrates the applicability of Grignard chemistry in constructing the heptene chain.

Photoisomerization Techniques for Geometric Isomer Control

Controlling the geometry of the double bond is a critical aspect of alkene synthesis. Photoisomerization offers a method to convert between cis and trans isomers. This technique utilizes light to promote an electronic excitation in the alkene, which can then relax to either geometric isomer. While not a primary synthetic method for initial construction, it can be a valuable tool for obtaining a specific, less-favored isomer that may be difficult to access through other means.

Catalytic Systems and Green Chemistry Considerations in Bromination of Heptene Derivatives

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. mlsu.ac.in In the context of bromination, this involves moving away from the use of hazardous molecular bromine and developing catalytic systems that are efficient and recyclable. nih.gov

Catalytic reagents are superior to stoichiometric ones as they can be used in smaller amounts and can be recycled, minimizing waste. mlsu.ac.in For the bromination of aromatic compounds, a recyclable CaBr₂-Br₂ system in water has been shown to be effective without the need for metal catalysts or acidic additives. researchgate.net This system demonstrated high yields and purity for the bromination of various phenol (B47542) and aniline (B41778) derivatives. researchgate.net

Another green approach involves the in-situ generation of the brominating agent. A continuous flow protocol has been developed where bromine or potassium hypobromite (B1234621) is generated from the reaction of an oxidant like sodium hypochlorite (B82951) with hydrobromic acid or potassium bromide, respectively. nih.gov This method avoids the handling of toxic and corrosive bromine and has been successfully applied to the polybromination of alkenes and aromatic substrates. nih.gov

The use of solid-supported catalysts, such as zinc bromide on silica (B1680970) or clay, also offers advantages in terms of ease of separation and catalyst recycling. google.com These catalysts have shown high efficiency and selectivity in the bromination of aromatic compounds under mild conditions. google.com

Elucidation of Reaction Mechanisms and Pathways of 2 Heptene, 6 Bromo 2 Methyl

Nucleophilic Substitution Reactions at the Brominated Carbon Center

The carbon atom bonded to the bromine in 2-Heptene (B165337), 6-bromo-2-methyl- is a secondary carbon. This structural characteristic allows for the possibility of both monomolecular (S(_N)1) and bimolecular (S(_N)2) nucleophilic substitution pathways, with the predominant mechanism being highly dependent on the reaction conditions.

Monomolecular (S(_N)1) Reaction Pathways

An S(_N)1 reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate. masterorganicchemistry.comchemist.sg For 2-Heptene, 6-bromo-2-methyl-, the first and rate-determining step would be the spontaneous dissociation of the bromide ion to form a secondary carbocation. libretexts.org

Theoretical Reaction Pathway (S(_N)1):

Formation of Carbocation: The carbon-bromine bond breaks, yielding a bromide anion and a secondary carbocation at the C6 position.

Nucleophilic Attack: A nucleophile attacks the planar carbocation. This can occur from either face, potentially leading to a racemic or diastereomeric mixture of products if the carbon were chiral.

The stability of the carbocation is a critical factor in S(_N)1 reactions. libretexts.org The secondary carbocation formed from 2-Heptene, 6-bromo-2-methyl- could potentially undergo rearrangement to a more stable tertiary carbocation via a hydride shift, although this is speculative without experimental data. libretexts.orgmasterorganicchemistry.com Such rearrangements are common in S(_N)1 reactions and can lead to a mixture of constitutional isomers in the final product. youtube.com

Bimolecular (S(_N)2) Reaction Pathways

The S(_N)2 reaction is a single-step process where a nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. masterorganicchemistry.com This "backside attack" results in an inversion of stereochemistry at the reaction center. masterorganicchemistry.com

Theoretical Reaction Pathway (S(_N)2):

Concerted Mechanism: A nucleophile directly displaces the bromide ion in a single, concerted step. The rate of this reaction is dependent on the concentrations of both the substrate and the nucleophile. masterorganicchemistry.com

For 2-Heptene, 6-bromo-2-methyl-, the steric hindrance around the secondary carbon is a key consideration. While less hindered than a tertiary carbon, it is more hindered than a primary carbon, making S(_N)2 reactions possible but potentially slower than for less substituted haloalkanes. The presence of the bulky isobutenyl group could influence the accessibility of the electrophilic carbon to the incoming nucleophile.

Elimination Reactions Forming New Alkene Linkages

Elimination reactions of 2-Heptene, 6-bromo-2-methyl- would lead to the formation of a new carbon-carbon double bond, resulting in a diene. The specific mechanism (E1, E2, or E1cB) would be dictated by factors such as the strength of the base, the solvent, and the temperature. ucsb.edulibretexts.org

E1 Mechanisms Involving Carbocation Intermediates

Similar to the S(_N)1 pathway, the E1 (unimolecular elimination) reaction proceeds through a carbocation intermediate. libretexts.org The formation of the carbocation is the slow, rate-determining step. masterorganicchemistry.com

Theoretical Reaction Pathway (E1):

Carbocation Formation: The bromide ion departs, forming the same secondary carbocation as in the S(_N)1 mechanism.

Deprotonation: A weak base removes a proton from a carbon adjacent to the carbocation (β-carbon), leading to the formation of a double bond.

Given that 2-Heptene, 6-bromo-2-methyl- has two different types of β-hydrogens (at C5 and C7), the E1 reaction could theoretically yield a mixture of isomeric dienes. According to Zaitsev's rule, the major product would be the more substituted, and therefore more stable, alkene. openstax.org

E2 Mechanisms and Stereoelectronic Requirements

The E2 (bimolecular elimination) reaction is a concerted, one-step process where a base removes a β-proton simultaneously with the departure of the leaving group. masterorganicchemistry.com This mechanism has strict stereoelectronic requirements, specifically an anti-periplanar arrangement of the β-hydrogen and the leaving group. askthenerd.comkhanacademy.org

Theoretical Reaction Pathway (E2):

Concerted Deprotonation and Leaving Group Departure: A strong base removes a proton from either C5 or C7, while the C-Br bond breaks and a new π-bond is formed. The rate is dependent on the concentration of both the substrate and the base. masterorganicchemistry.com

The use of a sterically hindered, strong base would favor elimination over substitution. masterorganicchemistry.com The regioselectivity of the E2 reaction can be influenced by the steric bulk of the base. While Zaitsev's rule generally predicts the formation of the more substituted alkene, a bulky base may preferentially abstract the less sterically hindered proton, leading to the "Hofmann" product. masterorganicchemistry.com

E1cB Pathways in Specific Contexts

The E1cB (unimolecular elimination, conjugate base) mechanism is a two-step process that begins with the deprotonation of a β-hydrogen to form a carbanion intermediate. masterorganicchemistry.comwikipedia.org This pathway is favored when the β-proton is particularly acidic and the leaving group is poor. wikipedia.org

Theoretical Reaction Pathway (E1cB):

Carbanion Formation: A strong base removes a β-proton to form a carbanion.

Leaving Group Departure: The lone pair of the carbanion expels the leaving group to form the double bond.

For 2-Heptene, 6-bromo-2-methyl-, the β-protons are not exceptionally acidic, as there are no strong electron-withdrawing groups to stabilize the resulting carbanion. wikipedia.org Therefore, the E1cB mechanism is considered highly unlikely for this compound under typical reaction conditions.

Summary of Potential Reaction Products

The following table summarizes the theoretical products of the discussed reaction mechanisms for 2-Heptene, 6-bromo-2-methyl-.

Reaction TypeReagents/Conditions (Theoretical)Potential Major Product(s)
S(_N)1 Polar protic solvent (e.g., ethanol), weak nucleophile6-Ethoxy-2-methyl-2-heptene (and potential rearranged products)
S(_N)2 Polar aprotic solvent (e.g., acetone), strong, non-bulky nucleophile (e.g., NaCN)6-Cyano-2-methyl-2-heptene (with inversion of stereochemistry)
E1 Polar protic solvent, weak base, heat2-Methyl-2,5-heptadiene (Zaitsev product) and 2-methyl-2,6-heptadiene
E2 Strong, non-bulky base (e.g., NaOEt)2-Methyl-2,5-heptadiene (Zaitsev product)
E2 Strong, bulky base (e.g., KOC(CH(_3))(_3))2-Methyl-2,6-heptadiene (Hofmann product)

Regioselectivity and Zaitsev's Rule in Dehydrohalogenation

Dehydrohalogenation is a fundamental elimination reaction in organic chemistry, resulting in the formation of an alkene through the removal of a hydrogen and a halogen atom from an alkyl halide. wordpress.com The regioselectivity of this reaction, which dictates the position of the newly formed double bond, is often governed by Zaitsev's rule. This rule posits that the major product of an elimination reaction will be the more substituted, and therefore more stable, alkene. wordpress.commasterorganicchemistry.com This preference is attributed to the increased stability of the transition state leading to the more substituted alkene. masterorganicchemistry.com

In the context of 2-Heptene, 6-bromo-2-methyl-, which already possesses a double bond, dehydrohalogenation would involve the removal of the bromine atom and a proton from an adjacent carbon. The structure of 2-Heptene, 6-bromo-2-methyl- presents two possible β-carbons from which a proton can be abstracted: C5 and C7.

Application of Zaitsev's rule to the dehydrohalogenation of 2-Heptene, 6-bromo-2-methyl- predicts the formation of two potential diene products. The major product is expected to be 2-methyl-2,5-heptadiene, resulting from the removal of a proton from the C5 position, which is a secondary carbon. The minor product would be 2-methyl-2,6-heptadiene, formed by the abstraction of a proton from the C7 methyl group, a primary carbon. The formation of the more substituted internal double bond is thermodynamically favored.

The choice of base and solvent can significantly influence the regioselectivity of dehydrohalogenation. While smaller bases like sodium ethoxide in ethanol (B145695) tend to favor the Zaitsev product, bulkier bases such as potassium tert-butoxide can lead to the formation of the less substituted "Hofmann" product due to steric hindrance. nptel.ac.invaia.com

Table 1: Predicted Products of Dehydrohalogenation of 2-Heptene, 6-bromo-2-methyl- according to Zaitsev's Rule

Product NameStructureType of AlkenePredicted Yield
2-methyl-2,5-heptadieneCH3-C(CH3)=CH-CH2-CH=CH-CH3Internal Diene (Zaitsev Product)Major
2-methyl-2,6-heptadieneCH3-C(CH3)=CH-CH2-CH2-CH=CH2Terminal Diene (Hofmann Product)Minor

Electrophilic Addition Reactions at the C2-C3 Double Bond

The C2-C3 double bond in 2-Heptene, 6-bromo-2-methyl- is a region of high electron density, making it susceptible to attack by electrophiles. libretexts.orgevitachem.com This reactivity allows for a variety of electrophilic addition reactions.

Addition of Halogens and Halogen-Containing Reagents

Halogens such as bromine (Br₂) and chlorine (Cl₂) can add across the double bond of alkenes to form vicinal dihalides. libretexts.orgmasterorganicchemistry.com This reaction proceeds through a cyclic halonium ion intermediate, which is then attacked by the halide ion in a stereospecific anti-addition. libretexts.orgmasterorganicchemistry.com In the case of 2-Heptene, 6-bromo-2-methyl-, the addition of Br₂ would yield 2,3-dibromo-6-bromo-2-methylheptane. The reaction is typically carried out in an inert solvent like carbon tetrachloride. masterorganicchemistry.com

Hydrohalogenation Reactions

The addition of hydrogen halides (HX, where X = Cl, Br, I) to alkenes is a classic example of an electrophilic addition reaction. wikipedia.org The regioselectivity of this reaction is governed by Markovnikov's rule, which states that the hydrogen atom adds to the carbon of the double bond that already has more hydrogen atoms, while the halogen adds to the more substituted carbon. wikipedia.orglibretexts.org This is due to the formation of the more stable carbocation intermediate. wikipedia.org

For 2-Heptene, 6-bromo-2-methyl-, the C2 carbon is more substituted than the C3 carbon. Therefore, in the addition of HBr, the bromine atom would add to the C2 position, and the hydrogen atom would add to the C3 position, leading to the formation of 2,6-dibromo-2-methylheptane. It is important to note that in the presence of peroxides, the addition of HBr proceeds via a free-radical mechanism, leading to an anti-Markovnikov product. wikipedia.org

Radical Processes Involving the Bromine Atom and Alkene Moiety

The presence of both a bromine atom and a double bond in 2-Heptene, 6-bromo-2-methyl- allows for the possibility of radical reactions. Free radical reactions are initiated by the homolytic cleavage of a bond, often induced by heat or UV light, to form highly reactive species with unpaired electrons. wikipedia.org

One significant radical reaction is allylic bromination, which can occur when an alkene is treated with N-bromosuccinimide (NBS) in the presence of a radical initiator. libretexts.org This reaction involves the substitution of a hydrogen atom at the allylic position (the carbon adjacent to the double bond) with a bromine atom. libretexts.org In 2-Heptene, 6-bromo-2-methyl-, the primary allylic position is at C1 and the secondary allylic position is at C4. Abstraction of a hydrogen atom from the C4 position would be favored due to the formation of a more stable secondary allylic radical. This radical is resonance-stabilized, which can lead to the formation of rearranged products. winona.edu

Furthermore, the bromine atom at the C6 position can also participate in radical reactions. Under certain conditions, such as in the presence of radical initiators, the C-Br bond can undergo homolysis to form a bromine radical and an alkyl radical. This alkyl radical can then undergo further reactions, such as rearrangement or reaction with other radical species.

Rearrangement Reactions (e.g., Allylic Rearrangements)

Carbocation intermediates, which are formed during certain electrophilic addition reactions, are prone to rearrangement to form more stable carbocations. libretexts.org However, in the case of hydrohalogenation of 2-Heptene, 6-bromo-2-methyl-, the initial carbocation formed at the tertiary C2 position is already highly stable, making a 1,2-hydride or 1,2-alkyl shift unlikely.

A more relevant type of rearrangement for this compound is allylic rearrangement. masterorganicchemistry.com As mentioned in the context of radical bromination, the formation of a resonance-stabilized allylic radical can lead to the formation of isomeric products. winona.edu The intermediate allylic radical has two resonance contributors, and the bromine atom can add to either of the carbons involved in the delocalized system. masterorganicchemistry.com This can result in a mixture of products where the double bond has shifted. For instance, allylic bromination of 2-heptene has been shown to yield 4-bromo-2-heptene (B13748753) as a major product, indicating a rearrangement has occurred. masterorganicchemistry.com Similar rearrangements could be anticipated for 2-Heptene, 6-bromo-2-methyl- under radical conditions. winona.edu

Theoretical and Computational Chemistry Approaches for 2 Heptene, 6 Bromo 2 Methyl

Quantum Mechanical Studies (e.g., Density Functional Theory)

Quantum mechanical methods, particularly Density Functional Theory (DFT), are central to modern computational chemistry. researchgate.net DFT is favored for its balance of accuracy and computational efficiency, making it suitable for studying relatively complex organic molecules. researchgate.net This approach calculates the electronic structure of a molecule based on its electron density, rather than the full many-electron wavefunction, which simplifies the calculations significantly. researchgate.net For 2-Heptene (B165337), 6-bromo-2-methyl-, DFT can be used to determine its optimized three-dimensional geometry, vibrational frequencies, and various electronic properties that govern its chemical behavior. researchgate.net Studies on similar bromo-organic compounds and pyridines have successfully used DFT methods, often with the B3LYP functional, to achieve results that align well with experimental data after applying appropriate scaling factors. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) theory is a key component of electronic structure analysis that explains reactivity based on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.orgimperial.ac.uk The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests the molecule is more polarizable and more reactive.

Table 1: Illustrative Frontier Orbital Energies and Related Quantum Chemical Descriptors Note: Data in this table is illustrative of typical values for similar bromo-organic compounds and not specific to 2-Heptene, 6-bromo-2-methyl-.

ParameterValue (eV)Significance
EHOMO-5.89Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. nih.gov
ELUMO-1.94Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. nih.gov
Energy Gap (ΔE)3.95Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. nih.gov
Chemical Potential (µ)-3.92Measures the tendency of electrons to escape from the system. nih.gov
Chemical Hardness (η)1.98Resistance to change in electron configuration. nih.gov
Electrophilicity Index (ω)3.88A quantitative measure of energy lowering due to maximal electron flow between donor and acceptor. nih.gov

Computational chemistry is instrumental in mapping the potential energy surface of a chemical reaction. By calculating the energies of reactants, products, intermediates, and transition states, it is possible to determine key thermodynamic and kinetic parameters. researchgate.net The enthalpy of reaction (ΔH) indicates whether a reaction is exothermic or endothermic, while the Gibbs free energy of reaction (ΔG) determines its spontaneity.

The activation energy (Ea) or activation barrier (ΔG‡) represents the energy required to reach the transition state and is a crucial determinant of the reaction rate. vaia.comscispace.com For 2-Heptene, 6-bromo-2-methyl-, DFT calculations could be used to model various transformations, such as nucleophilic substitution at the C-Br bond or electrophilic addition to the C=C double bond. For instance, in a substitution reaction, calculations would determine the energy profile for the approach of a nucleophile, the breaking of the C-Br bond, and the formation of the new bond. This allows for a comparison of different possible mechanistic pathways (e.g., SN1 vs. SN2) to predict which is more favorable. acs.org

Table 2: Illustrative Calculated Energetics for a Hypothetical Reaction Note: This table presents hypothetical data to illustrate the output of reaction energetic calculations for a reaction involving an alkyl halide.

ParameterValue (kcal/mol)Description
Enthalpy of Reactants0.0Relative energy reference point.
Enthalpy of Transition State+16.4The energy barrier that must be overcome for the reaction to proceed. vaia.com
Enthalpy of Products-10.2The net energy released or absorbed in the reaction.
Activation Energy (Ea)+16.4Corresponds to the height of the energy barrier from the reactants. vaia.com
Enthalpy of Reaction (ΔH)-10.2Indicates an exothermic reaction.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)

Molecular Dynamics Simulations of Reactivity and Conformational Landscape

While quantum mechanics provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations introduce temperature and time to model the dynamic behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms, providing insight into the conformational landscape—the collection of different shapes a molecule can adopt through bond rotations.

For a flexible molecule like 2-Heptene, 6-bromo-2-methyl-, different conformations can have varying energies and accessibility to reactive sites. MD simulations can explore this landscape, identifying the most stable conformers and the energy barriers between them. This is crucial because the reactivity of the alkene and alkyl halide functional groups can be influenced by steric hindrance from the rest of the molecule in certain conformations. By simulating the molecule's movement in a solvent, MD can also help understand how solvent molecules interact with the substrate and influence its reactivity.

Predictive Modeling of Selectivity in Organic Transformations

Many organic reactions can yield multiple products. Computational modeling is a powerful tool for predicting and explaining selectivity, such as regioselectivity (where a reaction occurs) and stereoselectivity (the spatial arrangement of the product). researchgate.net

For 2-Heptene, 6-bromo-2-methyl-, a key question could be the competition between substitution at the C-Br bond and elimination to form a diene. DFT calculations can model the transition states for both pathways. The pathway with the lower activation energy will be the kinetically favored one, allowing for a prediction of the major product under specific conditions. rsc.org Similarly, in reactions that create a new stereocenter, computational models can predict which stereoisomer (e.g., R or S) will be preferentially formed by comparing the energies of the diastereomeric transition states. mdpi.com

Computational Validation of Experimental Mechanistic Hypotheses

Computational chemistry serves as a vital partner to experimental studies by validating or refuting proposed reaction mechanisms. uomustansiriyah.edu.iqntu.edu.sg When an experimentalist observes a particular reaction outcome, they may propose a step-by-step mechanism. Quantum mechanical calculations can then be performed to test the feasibility of this proposal.

For instance, if a multi-step reaction involving 2-Heptene, 6-bromo-2-methyl- is hypothesized to proceed through a specific carbocation intermediate, DFT calculations can be used to:

Confirm that the proposed intermediate corresponds to a stable point (a local minimum) on the potential energy surface.

Calculate the energy barriers for the formation and subsequent reaction of the intermediate.

Investigate alternative pathways to determine if the proposed mechanism is indeed the lowest energy route.

If the computational results (e.g., high energy barriers or unstable intermediates) contradict the experimental observations, the proposed mechanism may need to be revised. This synergy between theory and experiment accelerates the understanding of complex chemical processes. ntu.edu.sg

Applications of 2 Heptene, 6 Bromo 2 Methyl in Advanced Organic Synthesis and Materials Development

Role as a Versatile Synthetic Synthon for Complex Molecules

2-Heptene (B165337), 6-bromo-2-methyl- serves as a key building block, or synthon, in the construction of more complex molecular architectures. Its bifunctional nature, possessing both a double bond and a bromo-substituent, allows for a wide range of synthetic manipulations.

Intermediates for the Synthesis of Diverse Organic Scaffolds

This bromoalkene is a crucial intermediate for creating a variety of organic frameworks. The bromine atom can be readily displaced through nucleophilic substitution reactions, while the double bond can participate in addition reactions. For instance, it can be used in the synthesis of other substituted heptene (B3026448) derivatives, which are precursors to a range of organic molecules.

A related compound, 7-bromo-2-methyl-2-heptene, is synthesized from 2-methyl-2-hepten-7-ol using bromine and triphenyl phosphite. This highlights a general strategy where the hydroxyl group of an unsaturated alcohol is converted to a bromine atom, creating a versatile intermediate. The resulting bromo-compound can then undergo further reactions. For example, treatment with methylmagnesium bromide can lead to the formation of a tertiary alcohol, which can then be used to build more complex carbon skeletons.

The synthesis of 4-bromo-2-heptene (B13748753) from 2-heptene using N-bromosuccinimide and benzoyl peroxide further illustrates the utility of bromo-heptene derivatives as intermediates. orgsyn.org These compounds are valuable for introducing specific functionalities into a molecule.

Precursors in the Elaboration of Advanced Polymeric and Specialty Materials

The reactivity of the double bond in heptene derivatives makes them suitable as monomers or co-monomers in polymerization reactions. Research on the photocrosslinking of EPDM elastomers has utilized 2-heptene as a model compound to understand the crosslinking mechanisms. acs.org This suggests that functionalized heptenes, such as 2-Heptene, 6-bromo-2-methyl-, could be incorporated into polymer chains to impart specific properties. The bromine atom could serve as a site for post-polymerization modification, allowing for the creation of functional polymers with tailored characteristics. The development of specialty polymers often relies on the incorporation of functional monomers to achieve desired properties like improved scratch resistance or mechanical stability. google.com

Participation in Cross-Coupling and Other Metal-Catalyzed Reactions

Organobromine compounds are important substrates in a variety of metal-catalyzed reactions, particularly cross-coupling reactions, which are fundamental for forming carbon-carbon and carbon-heteroatom bonds. chemie-brunschwig.ch

Table 1: Overview of Relevant Metal-Catalyzed Reactions

Reaction NameCatalystReactantsBond Formed
Suzuki-Miyaura CouplingPalladiumOrganoboron compound, Organic halideC-C
Negishi CouplingPalladium or NickelOrganozinc compound, Organic halideC-C
Heck ReactionPalladiumAlkene, Organic halideC-C

2-Heptene, 6-bromo-2-methyl- is a suitable candidate for these reactions. The carbon-bromine bond can undergo oxidative addition to a low-valent metal catalyst, such as palladium(0), initiating the catalytic cycle. acs.org For example, in a Suzuki-Miyaura coupling, the subsequent steps of transmetalation with an organoboron reagent and reductive elimination would result in the formation of a new carbon-carbon bond at the 6-position of the heptene chain. chemie-brunschwig.chvulcanchem.com Similarly, in a Negishi coupling, an organozinc reagent would be used. acs.org

The development of transition-metal catalyzed cycloaddition reactions further expands the synthetic utility of such compounds, allowing for the construction of complex cyclic systems. researchgate.net

Design and Synthesis of Novel Organobromine Reagents Incorporating the Heptene Motif

The structural motif of 2-Heptene, 6-bromo-2-methyl- can be incorporated into the design of new organobromine reagents with specific reactivity and applications. smolecule.comoup.com An organobromine compound is defined as a chemical compound containing at least one carbon-bromine bond. ebi.ac.uk

The synthesis of such reagents often involves the bromination of a corresponding alcohol or alkene. For instance, the synthesis of 6-bromo-2-naphthol (B32079) involves the bromination of β-naphthol followed by reduction. orgsyn.org A similar strategy could be envisioned for creating novel heptene-based organobromine reagents.

The reactivity of the bromine atom can be tuned by the surrounding molecular structure. By modifying the heptene backbone, it is possible to design reagents for specific synthetic transformations. For example, the presence of other functional groups could influence the regioselectivity and stereoselectivity of subsequent reactions. The synthesis of 1-bromo-6,6-dimethyl-2-hepten-4-yne, an intermediate for the antifungal agent Terbinafine, demonstrates how a bromoalkene can be a key component of a more complex and biologically active molecule. cymitquimica.com

Advanced Analytical Methodologies for Characterization and Purity Assessment of 2 Heptene, 6 Bromo 2 Methyl

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of 2-Heptene (B165337), 6-bromo-2-methyl-.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. docbrown.info For 2-Heptene, 6-bromo-2-methyl-, both ¹H and ¹³C NMR provide critical data for structural confirmation.

In ¹H NMR spectroscopy, the chemical shifts, integration, and splitting patterns of the proton signals reveal the connectivity of the hydrogen atoms. The vinylic proton signal, typically appearing around δ 5.3 ppm as a multiplet, is characteristic of the double bond environment. The methyl groups attached to the double bond and the aliphatic chain exhibit distinct signals, often in the range of δ 1.6–1.8 ppm. The protons on the carbon bearing the bromine atom and adjacent carbons will show characteristic splitting patterns and chemical shifts influenced by the electronegative bromine atom. libretexts.org

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. docbrown.info The spectra would be expected to show distinct signals for the two sp² hybridized carbons of the double bond, the carbon atom bonded to the bromine, and the various sp³ hybridized carbons of the alkyl chain and methyl groups. organicchemistrydata.orgdocbrown.info The chemical shift of the carbon attached to the bromine atom is significantly affected by the halogen's electronegativity. organicchemistrydata.org

Table 1: Predicted ¹H and ¹³C NMR Data for 2-Heptene, 6-bromo-2-methyl-

Atom Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
C1 (CH₃)~1.6-1.8~18-25
C2 (C)-~130-140
C3 (CH)~5.3~120-130
C4 (CH₂)~2.0-2.2~30-40
C5 (CH₂)~1.7-1.9~25-35
C6 (CHBr)~4.0-4.2~50-60
C7 (CH₃)~1.7~20-30
C2-CH₃~1.6-1.8~20-25

Note: These are predicted values and may vary based on solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound. caltech.edu For 2-Heptene, 6-bromo-2-methyl-, HRMS can accurately measure the mass-to-charge ratio (m/z) of the molecular ion to several decimal places. caltech.edufigshare.com This high precision allows for the confident confirmation of the elemental composition, C8H15Br. caltech.edufigshare.com The calculated exact mass for C8H15Br is 190.0357 Da. caltech.edufigshare.com The presence of bromine is also readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (M+ and M+2), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. docbrown.info

Table 2: HRMS Data for 2-Heptene, 6-bromo-2-methyl-

Parameter Value Reference
Molecular FormulaC₈H₁₅Br nih.gov
Calculated Exact Mass190.0357 Da caltech.edufigshare.com
Measured Exact Mass190.0358 Da caltech.edu
Isotopic PatternM+, M+2 peaks in ~1:1 ratio docbrown.info

Chromatographic Separation and Purity Analysis

Chromatographic techniques are essential for separating 2-Heptene, 6-bromo-2-methyl- from starting materials, byproducts, and other impurities, as well as for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Component Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. etamu.edulibretexts.org In a GC-MS analysis of a sample containing 2-Heptene, 6-bromo-2-methyl-, the components of the mixture are first separated based on their boiling points and interactions with the stationary phase of the GC column. etamu.edu The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification. etamu.edu

As each separated component elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. libretexts.org The resulting mass spectrum, a plot of ion abundance versus m/z, provides a unique fragmentation pattern that acts as a molecular "fingerprint." etamu.edu For 2-Heptene, 6-bromo-2-methyl-, the fragmentation pattern would likely show the loss of a bromine atom and various alkyl fragments, which can be used to confirm the structure. docbrown.infooup.com The integration of the peak area in the gas chromatogram allows for the quantification of the compound's purity. etamu.edu

Preparative and Analytical Liquid Chromatography (e.g., Column Chromatography)

Liquid chromatography, particularly column chromatography, is a fundamental technique for the purification of 2-Heptene, 6-bromo-2-methyl- on both analytical and preparative scales. biotech-asia.org In column chromatography, a solution of the crude product is passed through a column packed with a solid adsorbent, such as silica (B1680970) gel. A solvent or a mixture of solvents (the mobile phase) is used to move the components through the column at different rates based on their polarity and affinity for the stationary phase. biotech-asia.org For a relatively nonpolar compound like 2-Heptene, 6-bromo-2-methyl-, a nonpolar solvent system, such as hexane (B92381) or a mixture of hexane and a slightly more polar solvent like ethyl acetate, would typically be employed for elution. figshare.com By collecting the fractions that elute from the column at different times, the desired compound can be isolated in a purified form. biotech-asia.org Analytical liquid chromatography techniques, such as High-Performance Liquid Chromatography (HPLC), can also be used for purity assessment, providing high-resolution separation of components.

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing 6-bromo-2-methyl-2-heptene, and what are the critical parameters to control during synthesis?

  • Methodological Answer : Synthesis typically involves halogenation of 2-methyl-2-heptene using brominating agents like N-bromosuccinimide (NBS) under radical initiation or electrophilic addition. Key parameters include temperature control (0–25°C to minimize side reactions), solvent choice (e.g., CCl₄ for radical stability), and stoichiometric precision to avoid over-bromination. Post-reaction purification via fractional distillation or column chromatography is critical to isolate the target compound .

Q. How should researchers safely handle and store 6-bromo-2-methyl-2-heptene to minimize risks?

  • Methodological Answer : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Work in a fume hood due to potential volatile organic compound (VOC) emissions. Store in amber glass bottles under inert gas (N₂/Ar) at 2–8°C to prevent degradation. Regularly inspect containers for leaks, and dispose of waste via halogenated organic waste protocols .

Q. What spectroscopic techniques are most effective for characterizing the structure and purity of 6-bromo-2-methyl-2-heptene?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify bromine-induced deshielding in adjacent carbons (δ ~30–40 ppm for C-Br) and alkene protons (δ 5–6 ppm).
  • GC-MS : Confirm molecular ion peaks (m/z ~192 for [M⁺]) and fragmentation patterns (e.g., loss of Br•).
  • IR : Detect C-Br stretches (~550–650 cm⁻¹) and alkene C=C (~1640 cm⁻¹).
    Cross-validate purity using HPLC with UV detection (λ = 210 nm) .

Advanced Research Questions

Q. How can computational tools like AI-driven retrosynthesis platforms optimize synthetic pathways for 6-bromo-2-methyl-2-heptene?

  • Methodological Answer : AI tools (e.g., Template_relevance models) analyze reaction databases (Reaxys, Pistachio) to propose viable routes. For example, prioritizing allylic bromination over electrophilic addition to avoid carbocation rearrangements. Validate predicted pathways with DFT calculations (e.g., Gibbs free energy barriers for competing mechanisms) .

Q. What strategies are effective in resolving stereoisomers of 6-bromo-2-methyl-2-heptene, and how can their configurations be confirmed?

  • Methodological Answer :

  • Chiral Chromatography : Use HPLC with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate (E)/(Z) isomers.
  • NOESY NMR : Detect spatial proximity between the methyl group (δ 1.6 ppm) and alkene protons to assign geometry.
  • VCD Spectroscopy : Compare experimental vibrational circular dichroism spectra with computational predictions for absolute configuration .

Q. What contradictions exist in the literature regarding the reactivity of 6-bromo-2-methyl-2-heptene in substitution vs. elimination reactions, and how can they be addressed experimentally?

  • Methodological Answer : Discrepancies arise in solvent-dependent outcomes (e.g., polar aprotic solvents favoring SN2 vs. E2 in basic conditions). Design kinetic studies:

  • Vary base strength (KOtBu vs. K₂CO₃) and monitor product ratios via GC.
  • Use deuterated substrates to study isotope effects on mechanism pathways .

Q. How can the environmental persistence and toxicity of 6-bromo-2-methyl-2-heptene be assessed using computational and experimental models?

  • Methodological Answer :

  • QSAR Models : Predict biodegradability (e.g., EPI Suite) based on bromine’s electronegativity and alkene lability.
  • Microcosm Studies : Expose soil/water systems to the compound and track degradation via LC-MS/MS.
  • Toxicity Assays : Use Daphnia magna or Vibrio fischeri bioassays to quantify EC₅₀ values .

Q. What catalytic systems enhance the efficiency of cross-coupling reactions involving 6-bromo-2-methyl-2-heptene?

  • Methodological Answer :

  • Pd Catalysis : Employ Pd(PPh₃)₄ with ligand additives (e.g., SPhos) for Suzuki-Miyaura coupling. Optimize solvent (THF/H₂O) and base (Cs₂CO₃).
  • Ni-Mediated Reactions : Use Ni(COD)₂ with reducing agents (Zn) for Kumada couplings. Monitor regioselectivity via GC-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.